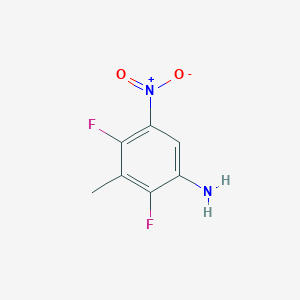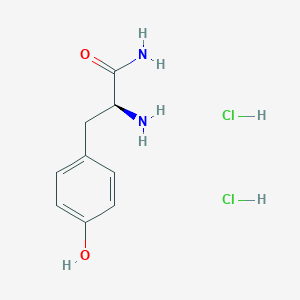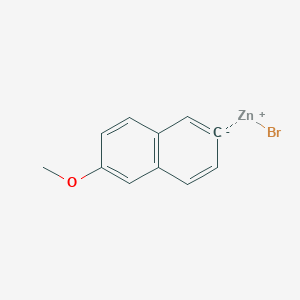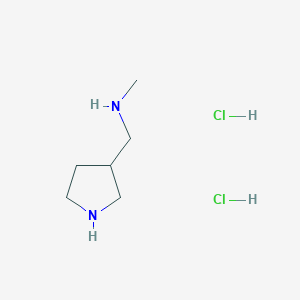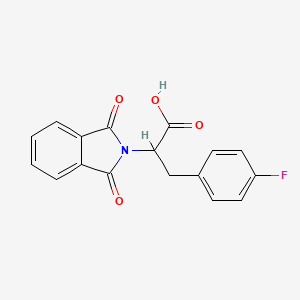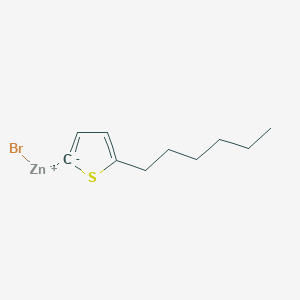![molecular formula C15H12F3NO4 B6297057 5-Nitro-2-[4-(trifluoromethoxy)phenoxy]-m-xylene CAS No. 112704-23-1](/img/structure/B6297057.png)
5-Nitro-2-[4-(trifluoromethoxy)phenoxy]-m-xylene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Nitro-2-[4-(trifluoromethoxy)phenoxy]-m-xylene, also known as 5-Nitro-2-TFMP, is an organic compound that has been studied for its potential uses in various scientific research applications. It is a derivative of the phenoxy group, which is a type of aromatic compound that is composed of an oxygen atom bonded to a benzene ring. 5-Nitro-2-TFMP has been studied for its ability to modulate the activity of various enzymes and proteins, as well as its ability to interact with other molecules.
Aplicaciones Científicas De Investigación
5-Nitro-2-[4-(trifluoromethoxy)phenoxy]-m-xyleneMP has been studied for its potential uses in various scientific research applications. It has been found to be a potent inhibitor of various enzymes, including phosphodiesterases, cyclooxygenases, and lipoxygenases. In addition, it has been found to interact with other molecules, such as proteins, to modulate their activity. Furthermore, it has been used to study the effects of various drugs on cellular processes.
Mecanismo De Acción
The mechanism of action of 5-Nitro-2-[4-(trifluoromethoxy)phenoxy]-m-xyleneMP is not fully understood. However, it has been suggested that it may act by inhibiting the activity of various enzymes, such as phosphodiesterases, cyclooxygenases, and lipoxygenases. Additionally, it has been suggested that it may interact with other molecules, such as proteins, to modulate their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Nitro-2-[4-(trifluoromethoxy)phenoxy]-m-xyleneMP are not fully understood. However, it has been suggested that it may modulate the activity of various enzymes and proteins, as well as interact with other molecules. Furthermore, it has been found to have anti-inflammatory and anti-oxidative effects in various animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-Nitro-2-[4-(trifluoromethoxy)phenoxy]-m-xyleneMP in lab experiments include its ability to modulate the activity of various enzymes and proteins, as well as its ability to interact with other molecules. Additionally, it is relatively stable and can be stored at room temperature. However, there are some limitations to using 5-Nitro-2-[4-(trifluoromethoxy)phenoxy]-m-xyleneMP in lab experiments. For example, it can be toxic at high concentrations, and it can be difficult to synthesize in large quantities.
Direcciones Futuras
There are many potential future directions for the use of 5-Nitro-2-[4-(trifluoromethoxy)phenoxy]-m-xyleneMP in scientific research. For example, it could be used to study the effects of various drugs on cellular processes, or to develop new drugs that target specific enzymes or proteins. Additionally, it could be used to study the effects of various environmental factors on cellular processes. Furthermore, it could be used to develop new methods for synthesizing other organic compounds. Finally, it could be used to develop new methods for detecting and measuring the activity of various enzymes and proteins.
Métodos De Síntesis
The synthesis of 5-Nitro-2-[4-(trifluoromethoxy)phenoxy]-m-xyleneMP is accomplished through a multi-step process that involves the use of several reagents and catalysts. The first step involves the reaction of trifluoroethanol with p-nitrophenol in the presence of a base, such as potassium carbonate. This reaction yields an intermediate product, which is then reacted with a diazonium salt to yield the final product. The reaction takes place in an organic solvent, such as dichloromethane, and is typically performed at room temperature.
Propiedades
IUPAC Name |
1,3-dimethyl-5-nitro-2-[4-(trifluoromethoxy)phenoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3NO4/c1-9-7-11(19(20)21)8-10(2)14(9)22-12-3-5-13(6-4-12)23-15(16,17)18/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWARUQIDXFIMEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC2=CC=C(C=C2)OC(F)(F)F)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


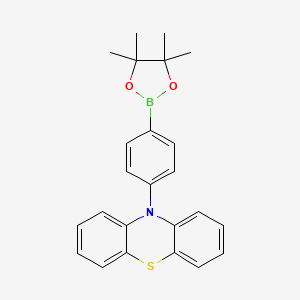

![2-[2-[2-Chloro-6-(trifluoromethyl)phenyl]ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B6296992.png)
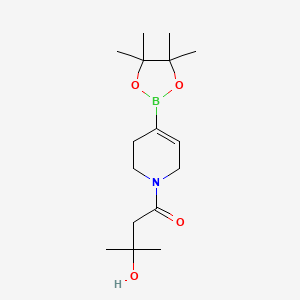
(4',6'-diphenyl[1,1':3',1''-terphenyl]-2'-olato)(2-methyl-2-phenylpropylidene) molybdenum(VI)](/img/structure/B6297001.png)


